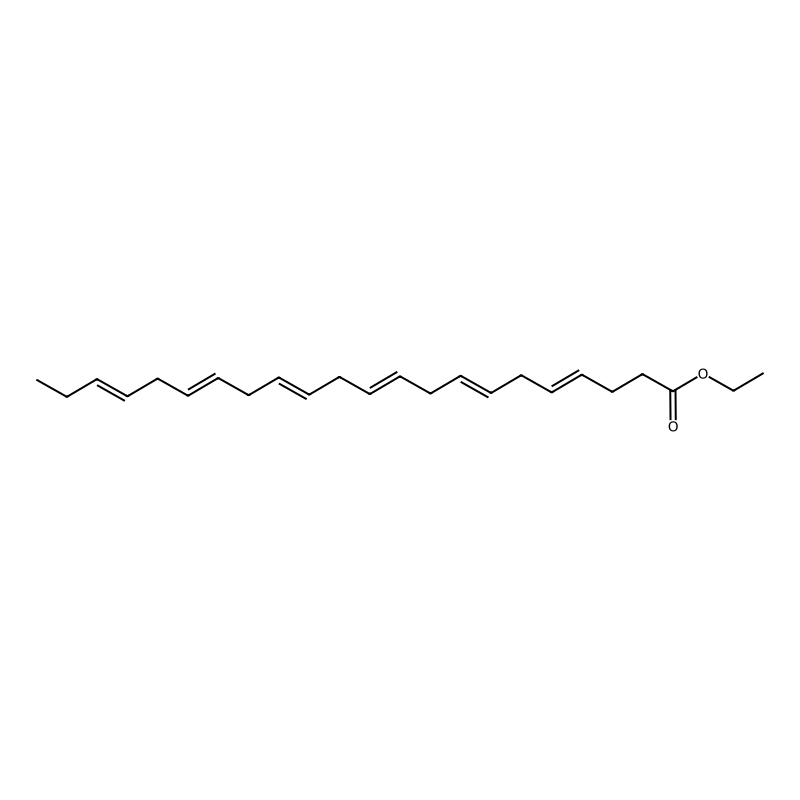Ethyl docosa-4,7,10,13,16,19-hexaenoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Source and Chemical Structure:
Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of docosahexaenoic acid (DHA), is a fatty acid derivative. It is obtained from fish oil, particularly tuna oil, through a process called selective alcoholysis [, ]. This process uses lauryl alcohol to enrich the ethyl ester fraction containing DHA [].
Research on DHA and its Potential Benefits:
Docosahexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid (LC-PUFA) essential for brain and eye health []. While research is ongoing, studies suggest DHA may play a role in various conditions, including:
- Neurodegenerative diseases: Studies investigate the potential benefits of DHA in preventing or slowing the progression of Alzheimer's disease and other neurodegenerative conditions [, ].
- Cognitive function: Research explores the potential impact of DHA supplementation on cognitive function, memory, and learning, particularly in older adults [, ].
- Mental health: Some studies suggest DHA may have a role in managing symptoms of depression and other mental health conditions [].
Ethyl Docosahexaenoate (EDHA) as a Research Tool:
Ethyl docosahexaenoate (EDHA) offers several advantages as a research tool compared to DHA itself:
- Increased Stability: EDHA is more stable than DHA, making it easier to handle and store during research experiments.
- Improved Absorption: Some studies suggest EDHA may be better absorbed by the body compared to DHA in certain forms.
Ethyl docosa-4,7,10,13,16,19-hexaenoate is a long-chain fatty acid ethyl ester derived from docosahexaenoic acid, which is known for its polyunsaturated structure characterized by six double bonds. Its molecular formula is and it has a CAS number of 84494-72-4. This compound exhibits significant interest in both biochemical research and industrial applications due to its unique structural properties and potential health benefits.
- Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
- Esterification: It can react with alcohols to form new esters.
- Oxidation: The double bonds can undergo oxidation, leading to the formation of hydroperoxides or aldehydes.
- Wittig Reaction: This reaction can be utilized for synthesizing polyunsaturated fatty acids by converting phosphonium salts into alkenes .
Ethyl docosa-4,7,10,13,16,19-hexaenoate is known for its potential biological activities that may include:
- Anti-inflammatory Effects: Similar to docosahexaenoic acid, it may help reduce inflammation and promote cardiovascular health.
- Neuroprotective Properties: It could play a role in protecting neural tissues and enhancing cognitive function.
- Cell Membrane Fluidity: As a component of cell membranes, it contributes to membrane fluidity and function, impacting cellular signaling pathways .
The synthesis of ethyl docosa-4,7,10,13,16,19-hexaenoate can be achieved through several methods:
- Wittig Reaction: Utilizing phosphonium salts to create the desired polyene structure.
- Convergent Synthesis: Combining smaller fragments through selective reactions to form the complete molecule .
- Direct Esterification: Reacting docosahexaenoic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester directly.
Ethyl docosa-4,7,10,13,16,19-hexaenoate has various applications:
- Nutritional Supplements: It is often included in dietary supplements for its omega-3 fatty acid content.
- Pharmaceuticals: Potential use in formulations aimed at reducing inflammation or improving cognitive function.
- Cosmetics: Used in skin care products for its moisturizing properties and potential benefits for skin health.
Interaction studies on ethyl docosa-4,7,10,13,16,19-hexaenoate have indicated its potential synergistic effects with other compounds:
Similar Compounds
Ethyl docosa-4,7,10,13,16,19-hexaenoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl eicosapentaenoate | Contains five double bonds | Known for anti-inflammatory effects |
| Ethyl arachidonic acid | Contains four double bonds | Precursor to various signaling molecules |
| Ethyl cis-docosahexaenoate | Similar structure but different stereochemistry | More prevalent in marine oils |
These compounds are similar in their fatty acid chains but differ in their degree of saturation and biological activities.






